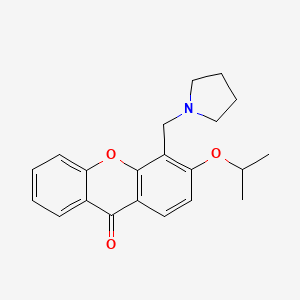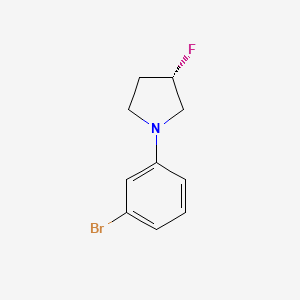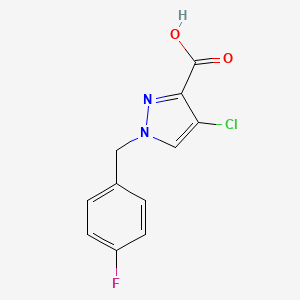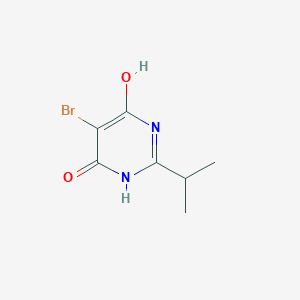
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and an isopropyl group at the 2nd position of the pyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylpyrimidin-4(3H)-one.
Bromination: The bromination of 2-isopropylpyrimidin-4(3H)-one is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group at the 6th position can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the hydroxyl group would produce a ketone derivative.
科学研究应用
Chemistry
In chemistry, 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Bromo-2-(propan-2-yl)pyrimidin-4(3H)-one: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one: Lacks the bromine atom at the 5th position.
5-Bromo-6-methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one makes it unique compared to its analogs
属性
CAS 编号 |
62091-89-8 |
|---|---|
分子式 |
C7H9BrN2O2 |
分子量 |
233.06 g/mol |
IUPAC 名称 |
5-bromo-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12) |
InChI 键 |
SDFCEJDBWRBDOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=C(C(=O)N1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
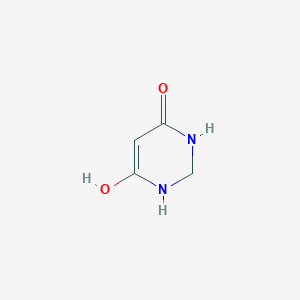
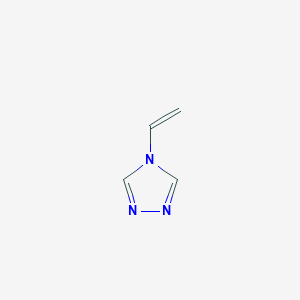


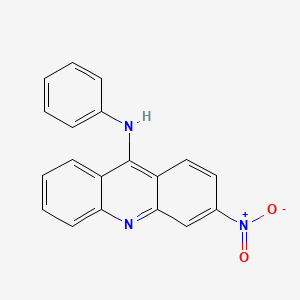
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
